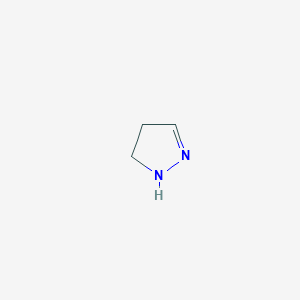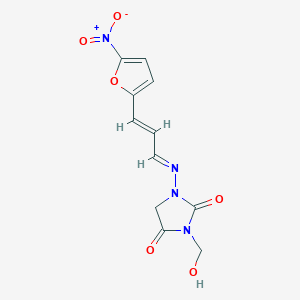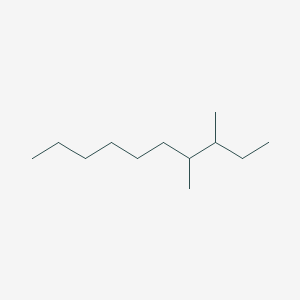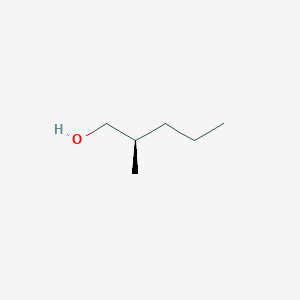![molecular formula C17H18O6P2 B094681 3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 144-35-4](/img/structure/B94681.png)
3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a synthetic compound that has gained attention in the field of scientific research due to its unique physical and chemical properties. This compound is commonly referred to as 'SPDP' and has been widely used as a crosslinking agent in various biochemical applications. In 5]undecane.
Mécanisme D'action
The mechanism of action of SPDP involves the formation of a stable covalent bond between two molecules. This compound has two reactive groups, which allows it to crosslink two molecules together. The first reactive group is a disulfide bond, which reacts with thiol groups on one molecule. The second reactive group is a N-hydroxysuccinimide ester, which reacts with amino groups on the other molecule. This reaction results in the formation of a stable covalent bond between the two molecules.
Effets Biochimiques Et Physiologiques
SPDP has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is relatively non-toxic and does not interfere with normal cellular processes. However, it is important to note that SPDP can crosslink proteins and other molecules, which can affect their function and activity. Therefore, it is important to use SPDP in a controlled manner to avoid any unwanted effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using SPDP in lab experiments is its ability to form stable conjugates between molecules. This allows researchers to study protein-protein interactions and other biological processes in a controlled manner. In addition, SPDP is relatively easy to use and does not require specialized equipment.
One of the limitations of using SPDP is its relatively low reactivity compared to other crosslinking agents. This can make it difficult to form stable conjugates between certain molecules. In addition, SPDP can be sensitive to pH and temperature, which can affect its reactivity.
Orientations Futures
There are several future directions for the use of SPDP in scientific research. One potential application is the development of new biosensors and other analytical tools. SPDP can be used to immobilize enzymes and other proteins on solid supports, which can improve the sensitivity and selectivity of these devices.
Another potential application is the study of protein-protein interactions. SPDP can be used to crosslink proteins together, which can help researchers understand the mechanisms behind various biological processes. In addition, SPDP can be used to study the structure and function of proteins, which is essential for drug discovery and other applications.
Conclusion
In conclusion, 3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, also known as SPDP, is a synthetic compound that has gained attention in the field of scientific research due to its unique physical and chemical properties. This compound has been widely used as a crosslinking agent in various biochemical applications and has several potential future directions. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SPDP, researchers can better utilize this compound in their work.
Méthodes De Synthèse
The synthesis of 3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves a multistep process that requires expertise in organic chemistry. The most common method used for the synthesis of SPDP involves the reaction of bis(2-chloroethyl)ether with sodium phosphate in the presence of a catalyst. This reaction results in the formation of bis(2-chloroethyl)phosphate, which is then reacted with phenol to form 3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane.
Applications De Recherche Scientifique
SPDP has been widely used as a crosslinking agent in various biochemical applications. It is commonly used to crosslink proteins, peptides, and nucleic acids to form stable conjugates. This compound has also been used to immobilize enzymes on solid supports, which has led to the development of biosensors and other analytical tools. In addition, SPDP has been used to study protein-protein interactions, which is essential for understanding various biological processes.
Propriétés
Numéro CAS |
144-35-4 |
|---|---|
Nom du produit |
3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
Formule moléculaire |
C17H18O6P2 |
Poids moléculaire |
380.27 g/mol |
Nom IUPAC |
3,9-diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C17H18O6P2/c1-3-7-15(8-4-1)22-24-18-11-17(12-19-24)13-20-25(21-14-17)23-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
SDCYWERHEYVPHL-UHFFFAOYSA-N |
SMILES |
C1C2(COP(O1)OC3=CC=CC=C3)COP(OC2)OC4=CC=CC=C4 |
SMILES canonique |
C1C2(COP(O1)OC3=CC=CC=C3)COP(OC2)OC4=CC=CC=C4 |
Autres numéros CAS |
144-35-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



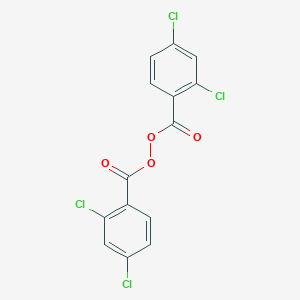
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
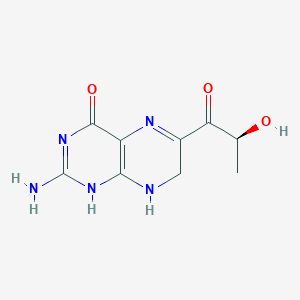
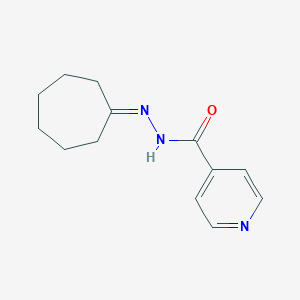
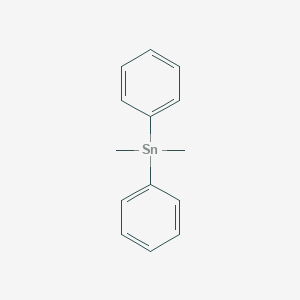

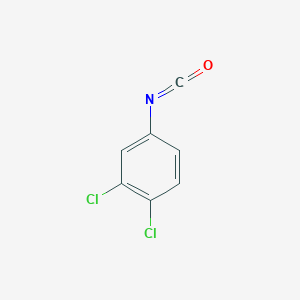
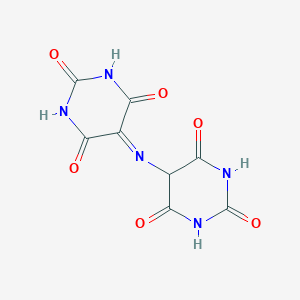
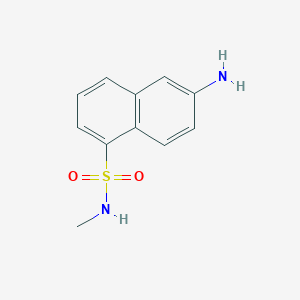
![Spiro[5.6]dodecane](/img/structure/B94616.png)
